

# commercial availability of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Cat. No.: B1420491

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An In-depth Technical Guide to **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid**: Commercial Availability, Synthesis, and Application

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, boronic acids have emerged as indispensable building blocks.<sup>[1][2][3]</sup> Their stability, low toxicity, and versatile reactivity make them ideal intermediates in the synthesis of complex organic molecules.<sup>[1][4]</sup> **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** is a key heterocyclic building block, offering a unique combination of functional groups—a chloro substituent, an ethoxy group, and the reactive boronic acid moiety on a pyridine scaffold. This trifecta of features provides medicinal chemists with a versatile tool for constructing novel molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, a technical discussion of its synthesis and characterization, and its primary application in Suzuki-Miyaura cross-coupling.

## Physicochemical Properties and Identification

Accurate identification is paramount for ensuring the quality and reproducibility of experimental results. The key properties of **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** are summarized below.

Property	Value
CAS Number	1150114-68-3
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BClNO <sub>3</sub>
Molecular Weight	201.42 g/mol
IUPAC Name	(5-chloro-6-ethoxypyridin-3-yl)boronic acid
Canonical SMILES	CCOC1=NC=C(B(O)O)C=C1Cl
InChI Key	PRZRDXDHALIHUBT-UHFFFAOYSA-N[5]
Physical Form	Solid[5]

## Commercial Availability

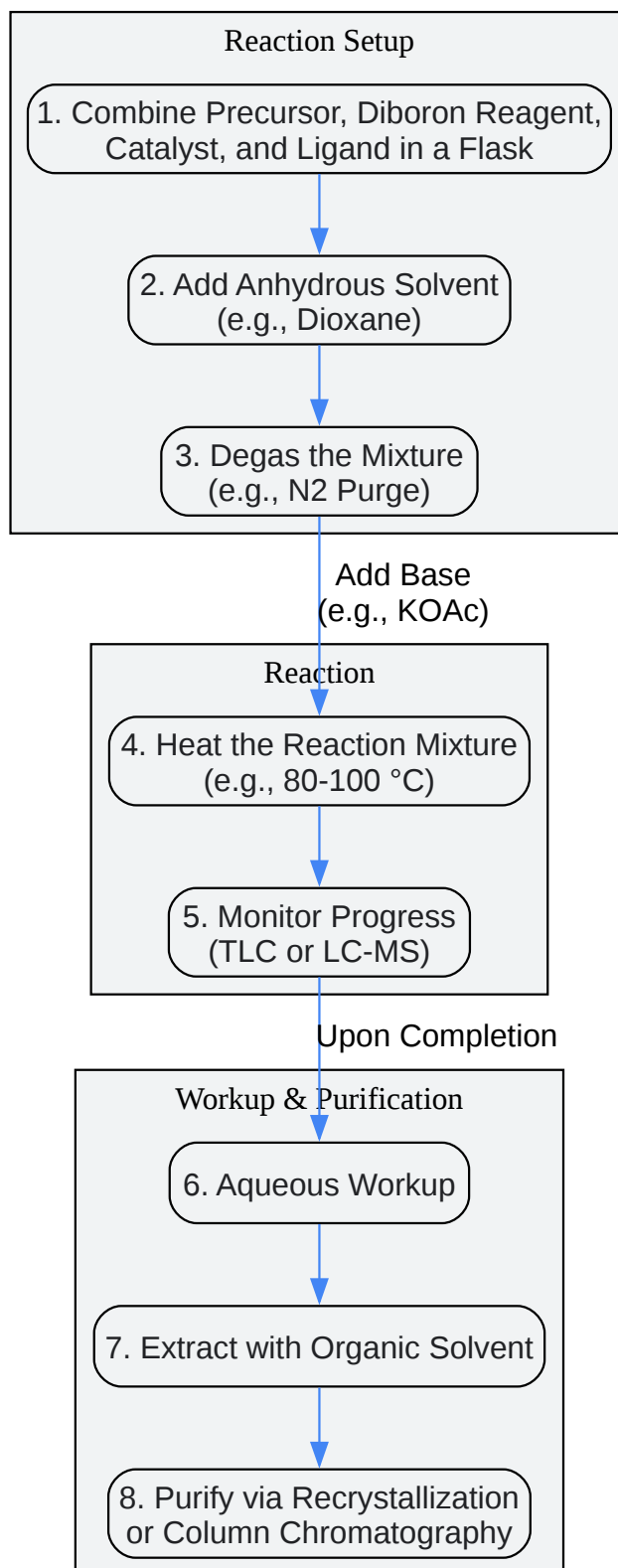
**(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** is readily available from a variety of specialty chemical suppliers, facilitating its use in both academic research and industrial drug development. Researchers can source this reagent in various quantities, from milligrams to kilograms, with purities typically exceeding 95%.

Supplier	Product Code (Example)	Purity (Typical)
BLDpharm	1150114-68-3	≥97%
Fluorochem	F210457	95.0%[5]
Combi-Blocks (via Sigma-Aldrich)	COM448615285	97%
Pharma Info Source	(Lists various suppliers)	Varies by supplier[6]

## Synthetic Protocol (Illustrative)

While commercially available, understanding the synthesis of **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** provides insight into its chemistry. Heteroaryl boronic acids are commonly prepared via two primary routes: metal-halogen exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[4] Below is an illustrative protocol for a Miyaura borylation.

## Experimental Workflow: Miyaura Borylation



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Caption: Illustrative workflow for Miyaura borylation synthesis.

## Step-by-Step Methodology

- **Precursor:** The synthesis would begin with a suitable halogenated precursor, such as 3-bromo-5-chloro-2-ethoxypyridine.
- **Reaction Setup:** In a reaction vessel, combine the precursor (1.0 equiv), bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 equiv), a palladium catalyst such as  $Pd(dppf)Cl_2$  (0.03 equiv), and a base like potassium acetate (KOAc) (3.0 equiv).
- **Solvent and Degassing:** Add an anhydrous solvent, such as dioxane. The mixture is then thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
- **Heating:** The reaction is heated to a temperature typically between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- **Workup:** After cooling, the reaction is quenched with water. The resulting boronate ester is often hydrolyzed to the boronic acid during the aqueous workup or by subsequent treatment with an acid.
- **Purification:** The crude product is extracted into an organic solvent. The final **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** is then purified, commonly by recrystallization or silica gel column chromatography, to yield the final product.

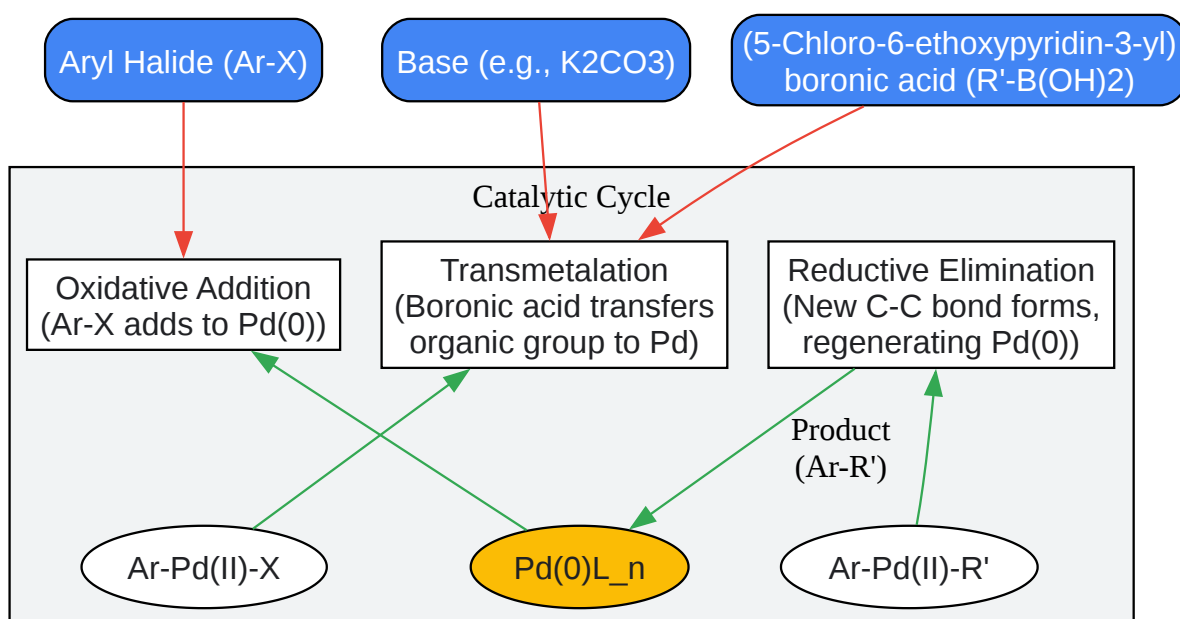
## Analytical Characterization

The identity and purity of **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** are confirmed using standard analytical techniques. Suppliers typically provide a Certificate of Analysis with this data.<sup>[7]</sup>

Technique	Purpose
$^1\text{H}$ NMR	Confirms proton environment and structural integrity.
$^{13}\text{C}$ NMR	Confirms the carbon skeleton of the molecule.
LC-MS	Determines purity and confirms molecular weight.
HPLC	Quantifies purity by separating the main component from impurities.

## Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl motifs that are prevalent in pharmaceuticals.[10][11][12]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## General Protocol for Suzuki-Miyaura Coupling

- **Reactants:** To a reaction flask, add the aryl or heteroaryl halide (1.0 equiv), **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 equiv).
- **Solvent System:** Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.
- **Inert Atmosphere:** Degas the mixture and maintain it under an inert atmosphere.
- **Reaction:** Heat the mixture (typically 80-110 °C) until the reaction is complete.
- **Purification:** After completion, perform an aqueous workup, extract the product with an organic solvent, and purify using standard techniques like column chromatography.

## Safety and Handling

Like most chemical reagents, **(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** should be handled with care.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

## Conclusion

**(5-Chloro-6-ethoxypyridin-3-yl)boronic acid** is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its unique substitution pattern on the pyridine ring makes it a strategic component for creating diverse molecular libraries. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling

reaction solidifies its role as a critical tool for the efficient construction of complex, biologically active molecules.

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